6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H12O3 It belongs to the class of naphthalene derivatives and is characterized by a tetrahydronaphthalene core with a carboxylic acid group at the second position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 6-methyl-1,2,3,4-tetrahydronaphthalene, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures .
Another method involves the cyclization of appropriate precursors under acidic conditions, followed by oxidation. For example, the cyclization of 6-methyl-2-naphthol with a suitable oxidizing agent can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or quinones, while reduction can produce alcohols .
Scientific Research Applications
6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a similar tetrahydronaphthalene core but with different substituents.
6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid: Another related compound with a pyrimidine ring instead of a naphthalene ring
Uniqueness
6-Methyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a ketone and a carboxylic acid group.
Properties
CAS No. |
33448-17-8 |
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Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
6-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-7-2-3-8-5-9(12(14)15)6-11(13)10(8)4-7/h2-4,9H,5-6H2,1H3,(H,14,15) |
InChI Key |
FJPCRFNELCYBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(CC2=O)C(=O)O)C=C1 |
Origin of Product |
United States |
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